2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group and an N-ethyl isoindole-1,3-dione moiety. Its synthesis likely involves coupling reactions between thiadiazole amines and isoindole dione-activated carboxyl intermediates, as seen in analogous compounds .
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-3-24(21-23-22-18(29-21)14-10-8-13(2)9-11-14)17(26)12-25-19(27)15-6-4-5-7-16(15)20(25)28/h8-11,15-16H,3-7,12H2,1-2H3 |
InChI Key |
IUVXLUDLWXIDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)C)C(=O)CN3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
Synthesis of 2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)acetic acid
Amide Coupling Reaction
-
Activation of Carboxylic Acid :
-
2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)acetic acid (1.0 equiv) is treated with N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amine (1.1 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dry DMF.
-
The reaction proceeds at 0–5°C for 2 hours, followed by stirring at room temperature for 24 hours.
-
-
Workup :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene or DMF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (coupling step) | Reduces side reactions |
| Base | Aqueous NaOH (pH 10–12) | Facilitates phase separation |
| Reaction Time | 24–36 hours | Ensures completion |
-
Solvent Selection : Toluene enhances phase separation during workup, while DMF improves coupling efficiency.
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Stoichiometry : A 10% excess of the amine component minimizes unreacted carboxylic acid.
Analytical Characterization
The final product is validated using:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Comparative Analysis with Related Compounds
The lower yield of the target compound reflects the steric hindrance imposed by the isoindole group during coupling .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the dioxoisoindoline moiety, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group or the aromatic ring of the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological processes involving thiadiazole-containing compounds.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.
Electronics: It can be used in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The dioxoisoindoline moiety can interact with proteins, potentially modulating their activity. The compound’s overall structure allows it to fit into specific binding sites, thereby exerting its effects through a combination of metal ion chelation and protein interaction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural analogues differ in substituents on the thiadiazole/thiazole ring, the nature of the acyl group, and the presence of additional heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Bulky substituents (e.g., biphenyl in CAS 477545-71-4) reduce aqueous solubility, while polar groups (e.g., Cl in ) enhance it. The target compound’s ethyl and methyl groups likely offer moderate lipophilicity.
- Melting Points : Isoindole dione derivatives (e.g., CAS 600138-14-5) typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .
Biological Activity
2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and the results of various studies assessing its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated molecular architecture featuring isoindoline and thiadiazole moieties. The molecular formula is with a molecular weight of 404.54 g/mol. Its structural complexity suggests a variety of interactions with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulator of receptor activity, which can lead to various cellular responses.
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide have shown cytotoxic effects against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 | 12.5 | Cytotoxic |
| HL60 | 15.0 | Cytotoxic |
| B16-F10 | 10.0 | Cytotoxic |
These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial and fungal strains. Thiadiazole derivatives are known for their efficacy in inhibiting microbial growth. A study reported that similar compounds exhibited broad-spectrum antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound led to significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
- In Vitro Studies : A series of in vitro assays confirmed the compound's ability to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., glacial acetic acid reflux) .
- Step 2 : Introduction of the isoindole-1,3-dione moiety through coupling reactions using bases like triethylamine and solvents such as DMF .
- Step 3 : Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization : Monitor reactions with TLC (silica plates, UV detection) and adjust pH/temperature to suppress side reactions (e.g., hydrolysis of the acetamide group under basic conditions) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methylphenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolve stereochemistry and validate bond angles/distances (e.g., torsion angles between isoindole and thiadiazole rings) .
Q. What are the compound’s stability profiles under standard laboratory conditions?
- Thermal Stability : Stable at 25°C in inert atmospheres (N₂) but degrades above 150°C .
- pH Sensitivity : Susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions; store in neutral buffers .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Methodological Adjustments :
- Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Verify compound purity via HPLC before testing; impurities >2% can skew results .
- Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., with kinase targets) and validate via mutagenesis .
Q. What strategies improve yield in multi-step synthesis?
- Catalyst Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance coupling efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO vs. DMF) to improve intermediate solubility .
- Table : Yield Comparison Across Conditions
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | AcOH | None | 65 |
| 2 | DMF | Et₃N | 72 |
| 2 | DMSO | DBU | 88 |
Q. How does the substitution pattern on the thiadiazole ring influence bioactivity?
- Structure-Activity Relationship (SAR) :
- 4-Methylphenyl Group : Enhances lipophilicity, improving membrane permeability (logP = 3.2) .
- Ethyl Group on Acetamide : Reduces metabolic degradation compared to bulkier substituents .
- Comparative Table : Bioactivity of Analogues
| Substituent (R) | IC₅₀ (μM) vs. Cancer Cell Line | LogP |
|---|---|---|
| 4-Methylphenyl | 1.2 | 3.2 |
| 4-Chlorophenyl | 2.8 | 3.5 |
Methodological Guidance
- Reaction Monitoring : Use inline FTIR to track carbonyl (C=O) stretching (1700–1750 cm⁻¹) during isoindole formation .
- Crystallization Troubleshooting : If single crystals fail to form, employ vapor diffusion (ether into DCM solution) .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
